

Application Note: Large-Scale Synthesis of 4-(Benzylxy)-2-bromo-1-methylbenzene

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Compound of Interest

Compound Name: 4-(Benzylxy)-2-bromo-1-methylbenzene

Cat. No.: B1337804

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the large-scale synthesis of **4-(Benzylxy)-2-bromo-1-methylbenzene**, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed to be robust, scalable, and efficient, ensuring high purity and yield of the final product.

Introduction

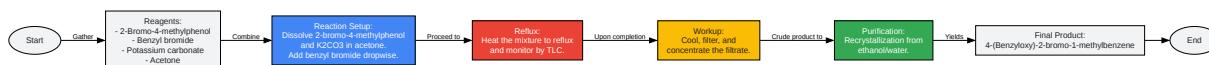
4-(Benzylxy)-2-bromo-1-methylbenzene serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a protected phenol and a reactive bromine atom, allows for diverse chemical modifications, making it a valuable precursor for complex molecular architectures. This application note details a reliable method for its preparation on a large scale, focusing on safety, efficiency, and product quality.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₄ H ₁₃ BrO ^[1] [²]
Molecular Weight	277.16 g/mol ^[1] [²]
IUPAC Name	2-bromo-1-methyl-4-(phenylmethoxy)benzene ^[1]
CAS Number	60710-40-9 ^[1]
Appearance	Off-white to pale yellow solid
Purity	≥98%

Synthesis Workflow

The synthesis of **4-(benzyloxy)-2-bromo-1-methylbenzene** is achieved through a Williamson ether synthesis, a well-established and reliable method for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide. In this specific protocol, 2-bromo-4-methylphenol is deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with benzyl bromide to yield the desired product.



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Caption: Workflow for the large-scale synthesis of **4-(Benzyl oxy)-2-bromo-1-methylbenzene**.

Detailed Experimental Protocol

This protocol is optimized for a large-scale synthesis, yielding a significant quantity of high-purity product.

Materials and Equipment:

- 2-Bromo-4-methylphenol (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- Acetone, ACS grade
- Ethanol, 95%
- Deionized water
- Large-capacity reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel
- Heating mantle
- Buchner funnel and filtration apparatus
- Rotary evaporator
- Crystallization vessel
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - To a clean and dry large-capacity reaction vessel, add 2-bromo-4-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
 - Add a sufficient volume of acetone to fully dissolve the phenol and create a stirrable slurry with the potassium carbonate.
 - Begin vigorous stirring to ensure a fine suspension of the base.
- Addition of Benzyl Bromide:

- In a dropping funnel, place benzyl bromide (1.1 eq) dissolved in a small amount of acetone.
- Add the benzyl bromide solution dropwise to the reaction mixture over a period of 1-2 hours. An exothermic reaction may be observed. Maintain a controlled addition rate to keep the internal temperature below the reflux temperature of acetone.
- Reaction and Monitoring:
 - After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone).
 - Maintain the reflux for 12-16 hours.
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is complete when the starting phenol spot is no longer visible.
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter the reaction mixture through a Buchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide).
 - Wash the filter cake with a generous amount of acetone to recover any product retained in the solids.
 - Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
- Purification by Recrystallization:
 - Dissolve the crude oily or solid residue in a minimal amount of hot 95% ethanol.
 - If any insoluble material is present, perform a hot filtration.

- Slowly add deionized water to the hot ethanolic solution until a persistent cloudiness is observed.
- Gently heat the mixture until it becomes clear again.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
- Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold ethanol/water mixture.
- Dry the purified product under vacuum to a constant weight.

Characterization Data

Analysis	Expected Result
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.22 (d, J = 2.8 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.80 (dd, J = 8.4, 2.8 Hz, 1H, Ar-H), 5.05 (s, 2H, OCH ₂), 2.25 (s, 3H, CH ₃).
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 155.0, 136.5, 132.0, 130.5, 128.8, 128.2, 127.6, 116.5, 115.8, 114.0, 70.5, 20.0.
Mass Spectrometry (ESI)	m/z 277.0, 279.0 [M, M+2] ⁺
Melting Point	45-48 °C
Yield	85-95%

Safety Precautions

- Conduct the reaction in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Benzyl bromide is a lachrymator and should be handled with care.

- Acetone is flammable; ensure no open flames are nearby.

This detailed protocol provides a reliable and scalable method for the synthesis of **4-(benzyloxy)-2-bromo-1-methylbenzene**, a key intermediate for pharmaceutical research and development. Adherence to this protocol will ensure a high yield of a pure product, facilitating subsequent synthetic transformations.

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